

The Neuberg Ester: A Cornerstone in the Elucidation of Glycolysis

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Compound of Interest

Compound Name: *beta-D-Fructose 6-phosphate*

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A Technical Guide on the Discovery, History, and Significance of Fructose-6-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Neuberg ester, now known as fructose-6-phosphate, by German biochemist Carl Neuberg in 1918 was a pivotal moment in the history of biochemistry.^[1] This phosphorylated hexose was identified as a key intermediate in alcoholic fermentation, providing crucial evidence for the stepwise nature of metabolic pathways. This technical guide delves into the historical context of this discovery, the experimental approaches of the era, the biochemical significance of the Neuberg ester in glycolysis, and its lasting impact on our understanding of cellular metabolism.

Introduction: The Dawn of Modern Biochemistry

The early 20th century was a period of profound discovery in the field of biochemistry. The prevailing theory of vitalism—the idea that the processes of life were not governed by the laws of chemistry and physics—was steadily being dismantled. A significant blow to vitalism came in 1897, when Eduard Buchner demonstrated that cell-free yeast extracts could still ferment sugar into alcohol, proving that fermentation was a chemical process driven by enzymes.

Building on this, the work of Arthur Harden and William John Young led to the discovery of a heat-stable co-factor (cozymase, later identified as NAD⁺) and a phosphorylated sugar, the

"Harden-Young ester" (fructose-1,6-bisphosphate). It was in this fertile scientific environment that Carl Neuberg, a pioneer often called the "father of modern biochemistry," made his significant contributions.^[1] Neuberg's research focused on elucidating the chemical reactions of alcoholic fermentation, and in 1918, he identified another crucial intermediate: the Neuberg ester.^[1]

The Discovery of the Neuberg Ester (Fructose-6-Phosphate)

Carl Neuberg's discovery of fructose-6-phosphate was a landmark achievement that further solidified the concept of a multi-step pathway for glucose metabolism.^[1]

Identification and Chemical Structure

The Neuberg ester is fructose phosphorylated at the 6-hydroxy group.^[2] The biologically active form is the β -D-isomer.^[3] Neuberg's work established this compound as a distinct chemical entity from the previously discovered Harden-Young ester (fructose-1,6-bisphosphate).

Compound Name	Common Name	Chemical Formula	Molar Mass (g/mol)
Fructose-6-phosphate	Neuberg ester	$C_6H_{13}O_9P$	260.14
Fructose-1,6-bisphosphate	Harden-Young ester	$C_6H_{14}O_{12}P_2$	340.12

Experimental Protocols of the Era

While the full, detailed experimental protocol from Neuberg's original 1918 publication in *Biochemische Zeitschrift* is not readily available in modern databases, the methodology can be reconstructed based on consistent secondary accounts and the chemical knowledge of the time.

Preparation of Neuberg Ester by Mild Acid Hydrolysis

Neuberg prepared his ester through the mild acid hydrolysis of the Harden-Young ester (fructose-1,6-bisphosphate).^[3] This process selectively removes the phosphate group from the C1 position.

Plausible Experimental Protocol:

- Starting Material: A solution of the calcium or sodium salt of fructose-1,6-bisphosphate, prepared from yeast fermentation products.
- Hydrolysis: The fructose-1,6-bisphosphate solution would be treated with a dilute mineral acid (e.g., sulfuric acid or hydrochloric acid) and gently warmed. The precise concentration of the acid and the temperature would have been critical to ensure selective hydrolysis of the C1 phosphate without significant degradation of the sugar backbone.
- Neutralization and Precipitation: After a set time, the reaction would be stopped by neutralization with a base, such as barium hydroxide or calcium hydroxide. This would also serve to precipitate the inorganic phosphate released during hydrolysis as insoluble barium or calcium phosphate.
- Isolation of Fructose-6-Phosphate: The desired fructose-6-phosphate would remain in the supernatant. It could then be precipitated by the addition of ethanol, in which the sugar phosphate is insoluble.
- Purification: The crude precipitate of the fructose-6-phosphate salt would be redissolved in water and re-precipitated with ethanol to improve purity.

Analytical Methods in the Early 20th Century

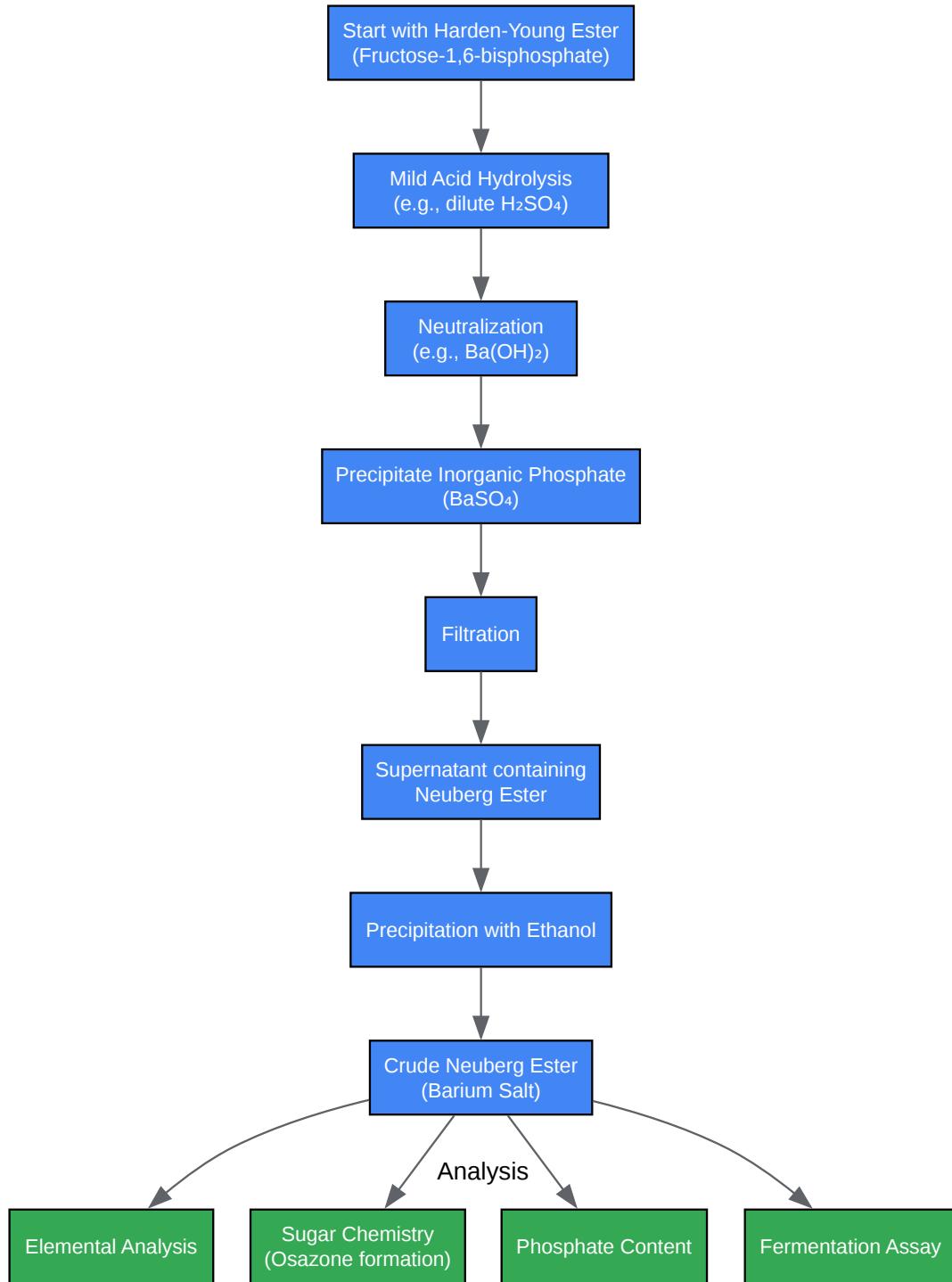
Characterization of the newly isolated compound would have relied on the analytical techniques available at the time:

- Elemental Analysis: Determination of the carbon, hydrogen, and phosphorus content to establish the empirical formula.
- Sugar Chemistry: Classical methods for identifying sugars, such as the formation of osazones with phenylhydrazine, would have been employed to confirm the fructose backbone.
- Phosphate Analysis: The amount of phosphate per mole of sugar would be determined by gravimetric or titrimetric methods after ashing the sample.

- Fermentation Assays: The fermentability of the ester by yeast, both before and after more vigorous acid hydrolysis to release the free sugar, would have provided evidence of its identity as a hexose phosphate.

Logical Workflow for Neuberg Ester Preparation

Preparation

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Caption: Logical workflow for the preparation and analysis of Neuberg ester.

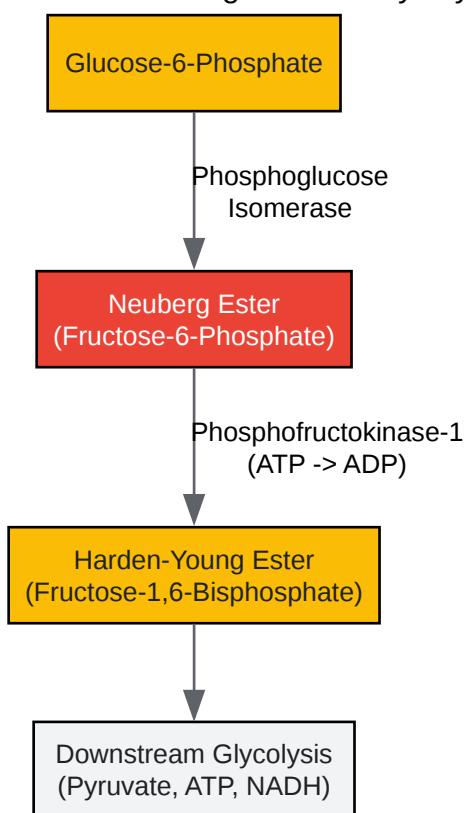
Biochemical Significance and Neuberg's Fermentation Schemes

The discovery of the Neuberg ester was instrumental in shaping our understanding of glycolysis and fermentation. It demonstrated that the conversion of glucose to ethanol was not a single event but a sequence of reactions involving phosphorylated intermediates.

Role in Glycolysis

Fructose-6-phosphate is a central molecule in the glycolytic pathway. It is formed from glucose-6-phosphate by the enzyme phosphoglucose isomerase and is subsequently phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase-1. This latter step is a major regulatory point of glycolysis.

Position of Neuberg Ester in Glycolysis



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Caption: The central role of Neuberg ester in the upper phase of glycolysis.

Neuberg's Three Forms of Fermentation

Neuberg's genius was not limited to the isolation of intermediates. He devised ingenious experiments using "trapping agents" to divert the normal course of fermentation and reveal its underlying chemistry. This led to his proposal of three forms of fermentation:

- First Form: The normal alcoholic fermentation, yielding ethanol and carbon dioxide.
- Second Form: In the presence of a trapping agent like sodium bisulfite, acetaldehyde is captured, preventing its reduction to ethanol. This leads to the accumulation of glycerol.
- Third Form: Under alkaline conditions, the pathway is again altered, resulting in the production of ethanol, acetic acid, and glycerol.

These schemes were critical in identifying pyruvate and acetaldehyde as key intermediates downstream of the hexose phosphates and provided a comprehensive chemical map of fermentation that stood for decades.

Conclusion

The discovery of the Neuberg ester was more than the identification of a single molecule; it was a conceptual breakthrough that illuminated the intricate, stepwise nature of metabolic pathways. Carl Neuberg's work, characterized by meticulous chemical analysis, provided a foundational framework for the field of biochemistry. The central role of fructose-6-phosphate in glycolysis is a testament to the enduring significance of his discovery, a cornerstone upon which much of our current understanding of cellular energy metabolism is built. This pioneering work continues to inform research in metabolic regulation, drug development, and synthetic biology.

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